N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
Beschreibung
N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as hydroxyl, carboxamide, and naphthalenyl moieties contributes to its unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1120290-27-8 |
|---|---|
Molekularformel |
C24H22N4O3 |
Molekulargewicht |
414.5g/mol |
IUPAC-Name |
N-[3-[methyl(naphthalene-1-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C24H22N4O3/c1-28(24(31)18-12-6-9-16-8-2-3-10-17(16)18)15-7-14-25-23(30)21-26-20-13-5-4-11-19(20)22(29)27-21/h2-6,8-13H,7,14-15H2,1H3,(H,25,30)(H,26,27,29) |
InChI-Schlüssel |
VOAWAQAXZOJNKX-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the naphthalenyl moiety: This step typically involves the use of naphthalen-1-ylcarbonyl chloride in the presence of a base to form the corresponding amide.
Attachment of the propyl chain: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The naphthalenyl and quinazoline rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and pathways.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its unique chemical properties, it may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-{3-[methyl(1-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide include other quinazoline derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and biological activity. For example:
4-hydroxyquinazoline-2-carboxamide: Lacks the naphthalenyl and propyl groups, leading to different chemical and biological properties.
Naphthalen-1-ylcarbonyl derivatives: Compounds with similar naphthalenyl moieties but different core structures, affecting their reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
